2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-

Nicotinic acetylcholine receptor ligands Spirocyclic amine design Regioisomer selectivity

Sourcing defined spirocyclic nAChR probes often means waiting months for custom synthesis with uncertain regioisomeric purity. 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- (CAS 646056-65-7) solves this by providing a pre-validated scaffold directly from patent CA2491506C disclosures. · Defined 2,5-connectivity and N-methylation state ensure unambiguous α4β2 pharmacophore mapping versus 1,6- or [3.5] regioisomers. · XLogP3 1.2, zero H-bond donors, single rotatable bond - favorable CNS MPO profile for BBB-penetrant ligand design. · Supplied as a custom-synthesis product with full analytical characterization (NMR, HPLC, HRMS).

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 646056-65-7
Cat. No. B12601310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-
CAS646056-65-7
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN1CCCC12CN(C2)C3=CN=CC=C3
InChIInChI=1S/C12H17N3/c1-14-7-3-5-12(14)9-15(10-12)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9-10H2,1H3
InChIKeyZAMFAPYLXXZEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-: Baseline Profile


2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- (CAS 646056-65-7) is a spirocyclic diamine featuring a [3.4] ring junction and an N-methylpyrrolidine fused to an N-(3-pyridinyl)azetidine [1]. This compound belongs to the class of N-aryl diazaspirocyclic ligands and is structurally related to a series described as selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonists [2][3]. Its computed properties include a molecular weight of 203.28 g/mol, an XLogP3 of 1.2, zero hydrogen bond donors, and three hydrogen bond acceptors [1].

1
Target class: Reported α4β2 nAChR antagonist scaffold (patent, class-level SAR)
2
Chemotype: 2,5-diazaspiro[3.4]octane core with N-methyl and 3-pyridinyl substituents
3
Physicochemical fit: Zero H-bond donors, reported CNS MPO alignment — supports CNS permeability research

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-: Specificity vs. Generic Analogs


Within the diazaspiro[3.4]octane scaffold family, the specific combination of nitrogen positions (2- and 5-), the N-methyl tertiary amine on the pyrrolidine ring, and the 3-pyridinyl substituent on the azetidine nitrogen defines a unique pharmacophoric pattern that is absent in regioisomeric analogs [1]. Patent disclosures covering N-aryl diazaspirocyclic compounds for nicotinic cholinergic receptor modulation explicitly enumerate distinct spirocyclic cores and substitution patterns, indicating that activity is not interchangeable among regioisomers [2]. Moreover, published SAR data from related series demonstrates that even minor changes to substitution (e.g., removal of N-methyl or pyridyl positional isomer shifts) alter both binding affinity and subtype selectivity profiles at nAChRs [3].

Regioisomeric core mismatch
1,6-diazaspiro[3.4]octane connectivity differs; receptor binding profile may shift by orders of magnitude (class-level SAR).
N-methylation state
Des-methyl analog introduces a hydrogen bond donor and altered amine basicity, which may invert subtype selectivity trends.
Spiro ring size expansion
[3.5] analog alters the nitrogen lone-pair orientation, potentially invalidating quantitative SAR models built on the [3.4] core.

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- vs. Closest Analogs: Comparator Evidence


Regioisomeric Core: 2,5- vs. 1,6-Diazaspiro[3.4]octane

The target compound carries the pyridinyl substituent at the 2-position and the methyl group at the 5-position of the diazaspiro[3.4]octane skeleton. Its closest regioisomer, 1,6-diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-63-5), exhibits an inverted nitrogen connectivity, with the pyridinyl attached at the 6-position [1]. Although direct receptor-binding comparisons for these two precise regioisomers are not publicly available, the Strachan et al. (2012) series demonstrated that diazaspirocyclic ligands with distinct spiro-fusion patterns and N-aryl attachments exhibit large differences in α4β2 nAChR affinity, with Ki values spanning from 11 nM to >10,000 nM across related chemotypes [2]. This established class-level sensitivity to regioisomerism means the binding profile of the target compound cannot be inferred from data on the 1,6-diazaspiro[3.4]octane series.

Regioisomer selectivity
Class-level precedent
Reported Ki range across related chemotypes: 11 nM to >10,000 nM
Regioisomer identity may shift nAChR affinity by >100-fold.
No direct pair-wise ΔKi available for the precise regioisomers.
Nicotinic acetylcholine receptor ligands Spirocyclic amine design Regioisomer selectivity

N-Methylation Impact: Methyl vs. Des-Methyl Analog

The target compound contains an N-methyl group on the pyrrolidine nitrogen, whereas the closest des-methyl analog, 2,5-diazaspiro[3.4]octane, 2-(3-pyridinyl)- (CAS 646056-64-6), bears a secondary amine at the 5-position [1]. In the Strachan 2012 diazaspirocyclic series, N-methylation of the spirocyclic amine consistently and predictably altered both binding affinity and functional selectivity at α4β2 versus α7 nAChR subtypes [2]. For example, within the 1,7-diazaspiro[4.4]nonane sub-series, the presence of an N-methyl group shifted α4β2 Ki values by factors of 2- to 10-fold depending on the aryl substituent [2].

N-Methylation effect
Class-level SAR
2- to 10-fold α4β2 Ki shift upon N-methylation in the 1,7-diazaspiro[4.4]nonane series
Tertiary amine character modulates subtype selectivity.
Magnitude for [3.4] core not directly measured.
nAChR ligand design N-methylation SAR Tertiary amine pharmacology

Spiro Ring Size: [3.4] vs. [3.5] Core

The [3.4] spiro junction in the target compound constrains the relative orientation of the two nitrogen atoms differently than the expanded [3.5] system found in 2,5-diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- (CAS 646056-69-1) . The patent CA2491506C teaches that across N-aryl diazaspirocyclic compounds, the spiro ring size (e.g., [3.4] vs. [3.5] vs. [4.4]) systematically modulates nicotinic receptor binding potency, with [3.4] and [4.4] systems often showing diverging selectivity windows for α4β2 versus α7 subtypes [1]. Although quantitative Ki data for these two exact compounds are not publicly reported, the class-wide SAR trend indicates that the [3.4] core provides a distinct conformational space that is not replaceable by the [3.5] analog without re-characterization.

Spiro ring size SAR
Class-level inference
[3.4] vs [3.5] spiro systems show divergent α4β2/α7 selectivity fingerprints (patent SAR)
Ring size governs pharmacophore geometry; may alter selectivity windows.
No direct Ki comparison available for this pair.
Spirocyclic scaffold optimization Ring-size SAR Conformational constraint

Physicochemical Differentiation: LogP & H-Bond Donors

The target compound exhibits a computed XLogP3 of 1.2, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond (the pyridinyl–azetidine linkage) [1]. By comparison, the des-methyl analog 2-(3-pyridinyl)-2,5-diazaspiro[3.4]octane has one hydrogen bond donor (the secondary amine) and a lower computed LogP (~0.8) [2]. These differences are directly relevant to CNS drug-likeness: the absence of an H-bond donor and the slightly higher LogP of the target compound place it closer to the optimal CNS MPO (Multiparameter Optimization) space, whereas the des-methyl analog exceeds the recommended donor count for passive blood–brain barrier penetration [3].

Physicochemical profile
Computed property
Target: XLogP3 1.2, HBD 0, HBA 3. vs des-methyl: LogP ~0.8, HBD 1
Zero HBD and higher LogP align with CNS MPO desirability space; may favor passive BBB penetration.
Computed properties; in vitro permeability not measured for these analogs.
Drug-like property optimization CNS MPO scoring Permeability prediction

2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-: Key Application Scenarios


α4β2 nAChR Antagonist Probe Development

Based on patent CA2491506C disclosures that N-aryl diazaspiro[3.4]octane compounds target nicotinic cholinergic receptors and the class-level SAR from Strachan et al. (2012) showing α4β2-selective antagonism [1][2], this compound is a logical starting scaffold for developing subtype-selective nAChR antagonists. Investigators studying nicotine addiction, cognitive impairment, or depression can use this compound as a tool to explore α4β2-mediated pharmacology, where the N-methyl and 3-pyridinyl substitution pattern is predicted to confer a distinct selectivity window compared to regioisomeric probes.

SAR Studies: Spirocyclic Amine Geometries

The defined 2,5-connectivity in the diazaspiro[3.4]octane core provides a unique dihedral angle between the two nitrogen atoms that differs from both the 1,6-diazaspiro[3.4]octane and the 2,5-diazaspiro[3.5]nonane systems [1]. Medicinal chemistry teams building SAR datasets around spirocyclic nicotinic ligands can use this compound to experimentally map the contribution of the [3.4] spiro junction to receptor affinity and selectivity, an effect that is not accessible with the [3.5] or [4.4] analogs.

CNS Drug Discovery: Optimized Passive Permeability

The compound's computed physicochemical profile (XLogP3 = 1.2, zero H-bond donors, single rotatable bond) positions it favorably within CNS MPO desirability space relative to des-methyl and other spiro analogs that carry hydrogen bond donors [1][2]. Teams optimizing CNS-penetrant nAChR ligands can prioritize this scaffold because the absence of an H-bond donor reduces the risk of efflux transporter recognition and improves predicted passive BBB permeability compared to secondary-amine-containing comparators.

Chemical Biology Probe: nAChR Subtype Pharmacology

Because the class-level evidence indicates that subtle changes in spirocyclic core geometry and N-substitution pattern produce marked shifts in α4β2 versus α7 selectivity [1], this compound can serve as a probe to dissect the contribution of the 2,5-diazaspiro[3.4]octane pharmacophore to nAChR subtype engagement. The defined regioisomer and N-methylation state make it a controlled variable for chemogenomic experiments where off-target nAChR activity must be ruled out or confirmed.

Application
Selection Property
Validation Focus
α4β2 nAChR antagonist probe
Reported α4β2 antagonist scaffold (patent); class-level evidence
Binding selectivity α4β2 vs α7 in radioligand displacement
Spirocyclic amine SAR studies
Defined 2,5-connectivity; unique nitrogen dihedral angle
Affinity comparison to 1,6-regioisomer; Ki determination
CNS drug discovery: permeability optimization
Zero H-bond donors; favorable lipophilicity and CNS MPO alignment
Passive permeability and efflux ratio assessment (PAMPA/Caco-2)
Chemical biology: nAChR subtype pharmacology
Controlled N-methyl and 3-pyridinyl substitution pattern
Chemogenomic selectivity profiling; off-target nAChR panel
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